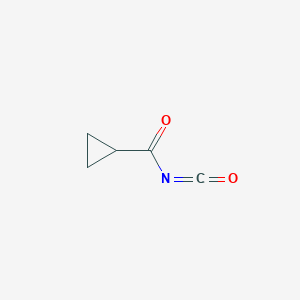

Cyclopropanecarbonyl isocyanate

Descripción general

Descripción

Cyclopropanecarbonyl isocyanate is an organic compound characterized by the presence of a cyclopropane ring attached to a carbonyl group and an isocyanate functional group. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical synthesis and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with phosgene, resulting in the formation of cyclopropanecarbonyl chloride. This intermediate is then treated with sodium azide to yield the corresponding acyl azide, which undergoes Curtius rearrangement upon heating to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient non-phosgene methods. These methods include the reaction of cyclopropanecarboxylic acid derivatives with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate . The use of advanced catalysts, such as zinc-based catalysts, enhances the yield and efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropanecarbonyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: Reacts with water to produce cyclopropanecarboxylic acid and carbon dioxide.

Rearrangements: Undergoes Curtius rearrangement to form isocyanates.

Common Reagents and Conditions:

Alcohols and Amines: React under mild conditions to form urethanes and ureas.

Water: Hydrolysis occurs readily at room temperature.

Heat: Curtius rearrangement requires heating to initiate the reaction.

Major Products Formed:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Cyclopropanecarboxylic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

Cyclopropanecarbonyl isocyanate has diverse applications in scientific research:

Mecanismo De Acción

Cyclopropanecarbonyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:

Phenyl Isocyanate: Contains a phenyl group instead of a cyclopropane ring.

Methyl Isocyanate: Contains a methyl group, making it more volatile and hazardous.

Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts strain and enhances its reactivity compared to other isocyanates .

Comparación Con Compuestos Similares

- Phenyl Isocyanate

- Methyl Isocyanate

- Hexamethylene Diisocyanate

This detailed article provides a comprehensive overview of cyclopropanecarbonyl isocyanate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Cyclopropanecarbonyl isocyanate (CPCI) is a compound of interest in medicinal chemistry and toxicology due to its biological activity and potential applications. This article reviews the existing literature on the biological activity of CPCI, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.

CPCI is characterized by its unique cyclopropane structure combined with an isocyanate functional group. This configuration contributes to its reactivity, particularly with nucleophiles, leading to various biological interactions.

Mechanisms of Biological Activity

- Reactivity with Nucleophiles : CPCI exhibits high reactivity towards nucleophiles, which can lead to the formation of stable adducts. This property is crucial for its biological activity, as it can interact with various biomolecules, including proteins and nucleic acids .

- TRPA1 Activation : Research indicates that isocyanates, including CPCI, may activate transient receptor potential ankyrin 1 (TRPA1) channels. This activation can lead to nociceptive responses such as pain and irritation, which are significant in understanding the compound's toxicity profile .

Toxicological Profile

CPCI's toxicity has been evaluated through various studies:

- Acute Toxicity : Exposure to isocyanates like CPCI can cause severe respiratory issues, skin irritation, and sensitization reactions. The mechanism often involves the formation of reactive intermediates that can modify cellular proteins and induce inflammatory responses .

- Chronic Effects : Long-term exposure has been associated with occupational asthma and other respiratory conditions. A study found that individuals exposed to higher concentrations of isocyanates had a significantly increased risk of developing asthma-related symptoms .

Case Studies

Several case studies highlight the biological effects of CPCI:

- Occupational Exposure : In a cohort study involving workers in industries using isocyanates, it was observed that those with higher exposure levels exhibited increased rates of respiratory symptoms and sensitization compared to controls .

- Animal Studies : Animal models have demonstrated that exposure to CPCI leads to significant inflammatory responses in lung tissues, suggesting a direct link between exposure and respiratory health impacts .

Research Findings

Recent studies have focused on synthesizing derivatives of CPCI and evaluating their biological activities:

- Cytotoxicity Assays : Derivatives of isocyanates were tested against various cancer cell lines using the MTT assay. Some derivatives showed promising cytotoxic effects, indicating potential applications in cancer therapy .

- Detection Techniques : Innovative detection methods for airborne isocyanates have been developed, enhancing our ability to monitor exposure levels in occupational settings. These methods utilize fluorescent reagents for increased sensitivity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

cyclopropanecarbonyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-3-6-5(8)4-1-2-4/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBRMNFEXWSLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.